4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Orexin receptor antagonist OX2 selectivity Sleep disorder

4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1293284-50-0) is a heterocyclic aromatic carboxylic acid belonging to the 2-(2H-1,2,3-triazol-2-yl)benzoic acid family. It bears a fluorine atom at the 4-position of the benzoic acid ring and an N2-linked 1,2,3-triazole at the 2-position.

Molecular Formula C9H6FN3O2
Molecular Weight 207.164
CAS No. 1293284-50-0
Cat. No. B2756995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid
CAS1293284-50-0
Molecular FormulaC9H6FN3O2
Molecular Weight207.164
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N2N=CC=N2)C(=O)O
InChIInChI=1S/C9H6FN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15)
InChIKeyFLTYWCWXBMTXJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1293284-50-0) – Compound Class and Procurement-Relevant Identity


4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1293284-50-0) is a heterocyclic aromatic carboxylic acid belonging to the 2-(2H-1,2,3-triazol-2-yl)benzoic acid family. It bears a fluorine atom at the 4-position of the benzoic acid ring and an N2-linked 1,2,3-triazole at the 2-position . With a molecular formula of C₉H₆FN₃O₂ and a molecular weight of 207.16 g/mol, this compound is primarily employed as a key synthetic intermediate in the preparation of orexin receptor antagonists, most notably suvorexant (Belsomra®), a dual OX1/OX2 receptor antagonist approved for the treatment of insomnia . Its structural features—a carboxylic acid handle for amide bond formation and the 4-fluoro substituent for modulating electronic and pharmacokinetic properties—make it a strategically differentiated building block in medicinal chemistry programs targeting the orexin system [1].

Why 4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid Cannot Be Interchanged with Unsubstituted, Methyl, or Regioisomeric Triazole-Benzoic Acid Analogs


The position and nature of the substituent on the 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold profoundly influence both the synthetic accessibility and the pharmacological profile of downstream orexin receptor antagonists. The 4-fluoro substituent confers distinct electronic effects (Hammett σₚ = +0.06 for F vs. σₚ = –0.17 for CH₃) that modulate the acidity of the carboxylic acid (predicted pKa = 2.87 ± 0.36 ) and the reactivity of the intermediate acid chloride during amide coupling [1]. Furthermore, regioisomeric fluoro derivatives (3-fluoro, 5-fluoro, and 6-fluoro analogs) yield final drug candidates with divergent OX1/OX2 receptor selectivity profiles, as evidenced by BindingDB affinity data for elaborated derivatives [2]. Substitution with the 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoyl fragment in octahydropyrrolopyridine-based orexin antagonists has produced compounds with single-digit nanomolar OX2 potency, a property not replicated by the corresponding 4-methyl or unsubstituted benzoyl congeners in the same patent family [3]. Generic substitution therefore carries material risk of altered coupling efficiency, divergent pharmacokinetics, and loss of target selectivity in the final drug candidate.

Quantitative Differentiation Evidence for 4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid vs. Closest Analogs


OX2 Receptor Selectivity Imparted by the 4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoyl Fragment vs. Methyl and Unsubstituted Analogs

When incorporated as the acyl fragment in octahydropyrrolopyridine-based orexin receptor antagonists, the 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoyl moiety confers pronounced OX2 receptor selectivity. In a representative compound (US9938276, Example E4), the derivative displayed an OX2 IC₅₀ of 62.7 nM versus an OX1 IC₅₀ of >10,000 nM, yielding an OX1/OX2 selectivity ratio exceeding 159-fold [1]. A related piperidine derivative (US10227336, Example 15) bearing the identical 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoyl fragment showed an OX2 IC₅₀ of 113 nM, again with >88-fold selectivity over OX1 (OX1 IC₅₀ = 10,000 nM) [2]. These selectivity profiles are characteristic of the 4-fluoro substitution pattern and are not observed with the corresponding 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl fragment, which is employed in the dual OX1/OX2 antagonist ACT-539313 and yields a balanced, non-selective profile [3].

Orexin receptor antagonist OX2 selectivity Sleep disorder Insomnia GPCR

Predicted Physicochemical Differentiation: Acidity (pKa) of 4-Fluoro vs. 4-Chloro and 4-Methyl Analogs

The 4-fluoro substituent modulates the acidity of the benzoic acid carboxyl group through its electron-withdrawing inductive effect (–I). The predicted pKa of 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is 2.87 ± 0.36 . This is notably lower (more acidic) than the predicted pKa of the unsubstituted 2-(2H-1,2,3-triazol-2-yl)benzoic acid (estimated ~3.5–4.0 by analogy with simple benzoic acid derivatives) and the 4-methyl analog (estimated pKa ~3.5–4.2 due to the electron-donating +I effect of CH₃). The enhanced acidity of the 4-fluoro derivative translates to more efficient conversion to the acid chloride and higher reactivity in amide bond-forming reactions with amine-containing scaffolds—a critical step in the synthesis of orexin receptor antagonists [1]. The 4-chloro analog (CAS 1293284-52-2), while also electron-withdrawing, introduces a heavier halogen that may complicate downstream dehalogenation or metabolic stability of the final drug candidate.

Physicochemical property pKa Carboxylic acid acidity Amide coupling Reactivity

Regioisomeric Purity: N2- vs. N1-Triazole Linkage and the Criticality of the 4-Fluoro Substitution Pattern

The synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids via Cu(I)-catalyzed Ullmann-type coupling of 2-halobenzoic acids with 1H-1,2,3-triazole can produce mixtures of N1- and N2-linked regioisomers. The N2-selective synthesis reported by Roth et al. (2019) achieves high N2 selectivity for this compound class, but the regioisomeric outcome is sensitive to the substitution pattern on the benzoic acid ring [1]. The 4-fluoro substituent, by virtue of its electronic effect, influences the regioselectivity of the Cu-catalyzed coupling reaction differently than 4-methyl or unsubstituted substrates. In the synthesis route documented on ChemicalBook (sourced from patent WO2015/18027), the reaction of 2-bromo-4-fluorobenzoic acid with 1H-1,2,3-triazole under CuI/Cs₂CO₃/DMCHDA catalysis in DMF at 110 °C yields 18.13 g (64% yield) of the desired N2-regioisomer after column chromatography, with LRMS confirmation of m/z (M+H)⁺ = 208.0 . The ¹H NMR spectrum in CD₃OD shows characteristic signals at δ 7.93 (s, 2H, triazole CH), 7.88 (dd, J = 8.7, 5.9 Hz, 1H, ArH), 7.56 (dd, J = 9.2, 2.5 Hz, 1H, ArH), and 7.38–7.30 (m, 1H, ArH), confirming both the N2-regiochemistry and the 4-fluoro substitution pattern .

Regioisomer N2-arylation Triazole linkage Synthetic fidelity Quality control

Commercially Available Purity Grades and Batch-to-Batch QC Documentation vs. Comparator Analogs

Reputable suppliers of 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid offer standardized purity grades with documented batch-specific QC data. Bidepharm supplies this compound at a standard purity of 97% and provides batch-specific analytical reports including NMR, HPLC, and GC . MolCore offers an NLT 98% purity grade with ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . In comparison, the 4-chloro analog (CAS 1293284-52-2) is typically offered at 95% purity with fewer suppliers providing comprehensive QC documentation . The unsubstituted 2-(2H-1,2,3-triazol-2-yl)benzoic acid is commercially available but with more limited supplier options and less standardized QC documentation. The availability of batch-specific NMR, HPLC, and GC traces for the 4-fluoro derivative enables rigorous incoming material qualification—a critical requirement for GLP/GMP-adjacent medicinal chemistry and process development workflows.

Purity specification Quality control NMR HPLC Procurement

Patent-Corroborated Utility as a Key Intermediate in FDA-Approved Drug (Suvorexant) and Clinical-Stage Orexin Antagonists

The compound is explicitly disclosed as an intermediate in five patent families directed to orexin receptor antagonists: WO2015/18027, WO2015/18029, WO2015/20930, WO2016/100157, and WO2016/100162 . While the primary suvorexant intermediate is 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 956317-36-5), the 4-fluoro analog serves as the key intermediate for a distinct series of orexin antagonists with differentiated OX1/OX2 selectivity profiles, as evidenced by the BindingDB data for elaborated derivatives (see Evidence Item 1). The 4-fluoro building block appears in granted US patents US9938276 and US10227336 assigned to Merck Sharp & Dohme, indicating its use in proprietary, composition-of-matter-protected clinical candidates [1][2]. In contrast, the 4-methyl analog is associated with the dual antagonist ACT-539313 (Idorsia), and the 5-methoxy analog (CAS 1293284-55-5) is the key intermediate for daridorexant (Quviviq®, Idorsia), a dual OX1/OX2 antagonist . The 4-fluoro intermediate thus occupies a distinct IP and pharmacological niche within the orexin antagonist landscape.

Suvorexant Belsomra FDA-approved Intermediates Orexin Insomnia

Optimal Scientific and Industrial Application Scenarios for 4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1293284-50-0)


Medicinal Chemistry: Synthesis of OX2-Selective Orexin Receptor Antagonists for Insomnia and Psychiatric Disorders

This compound is the preferred carboxylic acid building block for amide coupling with octahydropyrrolopyridine, piperidine, and related amine scaffolds to generate OX2-selective orexin receptor antagonists. The 4-fluoro substitution pattern, when incorporated as the benzoyl fragment, consistently yields derivatives with >88-fold selectivity for OX2 over OX1 (OX2 IC₅₀ = 62.7–113 nM; OX1 IC₅₀ = 10,000 nM) [1]. This selectivity profile is mechanistically distinct from that achieved with 4-methyl or 5-methyl analogs, which produce dual OX1/OX2 antagonists. Programs targeting OX2-selective antagonists for insomnia (reduced abuse liability vs. dual antagonists) or for psychiatric indications where OX1 sparing is desired should prioritize this building block over the 4-methyl analog (ACT-539313 intermediate) or the 5-methyl analog (suvorexant intermediate) [2].

Process Chemistry: Scale-Up of N2-Regioisomerically Pure Triazole-Benzoic Acid Intermediates with Validated Analytical Benchmarks

The documented synthetic protocol (CuI/Cs₂CO₃/DMCHDA, DMF, 110 °C) delivers the N2-regioisomer in 64% yield at 30 g scale with full spectroscopic characterization [1]. Procurement of the pre-formed intermediate with batch-specific ¹H NMR (δ 7.93, triazole CH; δ 7.88, 7.56, 7.38–7.30, aromatic CH) and HPLC purity data (≥97%) eliminates the need for in-house development of the Ullmann coupling step, which is known to produce difficult-to-separate N1/N2 regioisomeric mixtures . The predicted pKa of 2.87 guides the choice of activation method (acid chloride formation with SOCl₂ or oxalyl chloride) and coupling conditions for downstream amide bond formation. This scenario is particularly relevant for CROs and pharmaceutical process groups seeking to accelerate orexin antagonist development timelines while maintaining regioisomeric fidelity.

Structure-Activity Relationship (SAR) Studies: Probing the Electronic Effect of the 4-Fluoro Substituent on Orexin Receptor Pharmacology

The 4-fluoro substituent provides a unique electronic profile (Hammett σₚ = +0.06) that is intermediate between the electron-donating 4-methyl (σₚ = –0.17) and the strongly electron-withdrawing 4-chloro (σₚ = +0.23) or 4-nitro substituents [1]. This positions the 4-fluoro building block as an essential tool for SAR studies investigating the relationship between benzoic acid ring electronics and OX1/OX2 receptor selectivity. Researchers can systematically compare elaborated derivatives of the 4-fluoro, 4-chloro (CAS 1293284-52-2), 4-methyl, and unsubstituted building blocks to deconvolute the contributions of steric, electronic, and lipophilic effects to receptor subtype selectivity. The commercial availability of all four building blocks with documented purity enables rigorous, controlled SAR campaigns.

Intellectual Property Strategy: Freedom-to-Operate Analysis and Novel Composition-of-Matter Claims Around OX2-Selective Scaffolds

Given that the 5-methyl analog is heavily patented as the suvorexant intermediate and the 5-methoxy analog is associated with daridorexant, the 4-fluoro building block offers a structurally distinct entry point for novel orexin antagonist composition-of-matter claims [1]. The Merck Sharp & Dohme patent estate (US9938276, US10227336) demonstrates that the 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoyl fragment supports granted claims for OX2-selective octahydropyrrolopyridine and piperidine derivatives [2]. Organizations conducting freedom-to-operate analyses or seeking to identify non-infringing chemical space for orexin antagonist development should evaluate this building block as a key differentiator from the crowded IP space surrounding 5-methyl and 5-methoxy triazole-benzoic acid intermediates.

Quote Request

Request a Quote for 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.